N,N-diethyl-2,4-dinitroaniline
Description
Contextualization within the Broader Class of Aromatic Nitro Compounds
Aromatic nitro compounds are a significant class of organic molecules characterized by the presence of one or more nitro groups (—NO2) attached to an aromatic ring. numberanalytics.comlkouniv.ac.insurendranatheveningcollege.comwikipedia.org This functional group is a strong electron-withdrawing group, which significantly influences the chemical and physical properties of the molecule. numberanalytics.comwikipedia.org Aromatic nitro compounds are further classified based on the number and position of the nitro groups and other substituents on the aromatic ring. lkouniv.ac.in
N,N-diethyl-2,4-dinitroaniline belongs to the dinitroaniline subclass of aromatic nitro compounds. Specifically, it is a derivative of aniline (B41778) and dinitrobenzene. wikipedia.org The structure consists of a benzene (B151609) ring with two nitro groups at positions 2 and 4, and a diethylamino group at position 1. The presence and positioning of these functional groups are pivotal to its chemical behavior and have driven its investigation in various scientific fields.
Aromatic nitro compounds, in general, are known for their diverse applications, serving as intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. numberanalytics.comontosight.ai Some are also recognized for their explosive properties. lkouniv.ac.insurendranatheveningcollege.com
Historical Development of Research on Dinitroaniline Derivatives
The study of dinitroaniline derivatives has a rich history, initially stemming from their use as intermediates in the manufacturing of dyes. researchgate.netucanr.edu Research in the mid-20th century began to uncover the biological activities of these compounds, leading to significant developments in agriculture.
A pivotal moment in dinitroaniline research was the discovery of their herbicidal properties in the early 1960s. researchgate.netucanr.edu Trifluralin (B1683247), a dinitroaniline herbicide, was first commercialized in the 1960s for weed control in crops like soybeans and cotton. nih.govfrontiersin.orgwikipedia.org This discovery spurred extensive research into other dinitroaniline derivatives to develop a range of selective pre-emergence herbicides. nih.govfrontiersin.org These herbicides act by inhibiting microtubule formation in plant cells, a mechanism that disrupts cell division and root development in susceptible weeds. ucanr.edu
Over the decades, research has expanded to include a wide array of dinitroaniline derivatives, with modifications to the amine substituent and the aromatic ring to optimize herbicidal activity and selectivity. cdnsciencepub.com The investigation into these compounds has also touched upon their potential antimicrobial properties. wikipedia.org
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
Current research on this compound and related compounds continues to explore their chemical and biological properties. Studies have investigated the phytotoxic and antimitotic activity of various 2,4-dinitroaniline (B165453) derivatives, suggesting their potential as herbicides. researchgate.net
Computational studies have also been employed to understand the electronic properties of dinitroaniline derivatives. For instance, research on N,N-diethyl-4-nitroaniline has explored its molecular structure and reactivity using computational methods. journalirjpac.com Such studies help in understanding the structure-property relationships within this class of compounds.
However, a comprehensive understanding of this compound itself remains somewhat limited in publicly available research. While its synthesis and basic properties are documented, detailed studies on its specific biological activities, environmental fate, and potential applications are not as extensive as for some other dinitroaniline herbicides like trifluralin or pendimethalin (B1679228).
A notable gap in the research is the lack of extensive experimental data on the specific interactions of this compound at a molecular level. While the general mechanism of dinitroaniline herbicides is known to involve tubulin binding, the precise binding characteristics and efficacy of the N,N-diethyl variant compared to other derivatives are not well-documented. researchgate.netresearchgate.net Further research is needed to fully elucidate its unique properties and potential applications beyond its role as a chemical intermediate.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-3-11(4-2)9-6-5-8(12(14)15)7-10(9)13(16)17/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYZJTYTUPECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232533 | |
| Record name | Benzenamine, N,N-diethyl-2,4-dinitro- | |
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Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-64-9 | |
| Record name | Benzenamine, N,N-diethyl-2,4-dinitro- | |
| Source | ChemIDplus | |
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| Record name | NSC42401 | |
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| Record name | Benzenamine, N,N-diethyl-2,4-dinitro- | |
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| Record name | N,N-DIETHYL-2,4-DINITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N,N-Diethyl-2,4-dinitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN5TNU9NG | |
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Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2,4 Dinitroaniline
Advanced Synthetic Routes for N,N-Diethyl-2,4-Dinitroaniline
The synthesis of this compound can be achieved through several advanced chemical pathways. These methods are designed to maximize yield and selectivity, ensuring the efficient production of this specific dinitroaniline derivative.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Dinitroanilines
Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing this compound. chemicalbook.comyoutube.com This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. tandfonline.com In the case of this compound, a common starting material is 1-chloro-2,4-dinitrobenzene (B32670) or 2,4-dinitrofluorobenzene. chemicalbook.com The presence of two electron-withdrawing nitro groups in the ortho and para positions strongly activates the benzene (B151609) ring towards nucleophilic attack. tandfonline.com
The reaction proceeds with diethylamine (B46881) acting as the nucleophile, which attacks the carbon atom bearing the leaving group. chemicalbook.com This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. acs.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.comacs.org The general order of leaving group ability in SNAr reactions is F > NO₂ > Cl, Br > I. acs.org
A specific laboratory protocol involves reacting 1-chloro-2,4-dinitrobenzene with diethylamine. chemicalbook.com The reaction can be carried out in a solvent such as ethanol (B145695) and water at elevated temperatures. chemicalbook.com For instance, a reported synthesis involves reacting 2,4-dinitrochlorobenzene with diethylamine in a mixture of ethanol and water at 60°C for 6 hours, achieving a high yield. chemicalbook.com
Table 1: Examples of SNAr Reactions for Dinitroaniline Synthesis
| Starting Material | Nucleophile | Product | Reference |
| 1-Chloro-2,4-dinitrobenzene | Diethylamine | This compound | chemicalbook.com |
| 2,4-Dinitrofluorobenzene | Diethylamine | This compound | chemicalbook.com |
| 1-Chloro-2,4-dinitrobenzene | Methylamine | N-Methyl-2,4-dinitroaniline | |
| 5-Fluoro-2-nitroaniline | Various Amines | Substituted Nitroanilines | tandfonline.com |
Direct Nitration Strategies for N,N-Diethylaniline Precursors
Direct nitration of N,N-diethylaniline presents another synthetic route to this compound. However, this method can be complex due to the directing effects of the substituents on the aromatic ring. The diethylamino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. stackexchange.com
When N,N-diethylaniline is treated with a nitrating mixture, such as concentrated nitric acid and sulfuric acid, the reaction conditions must be carefully controlled. embibe.com In strongly acidic conditions, the lone pair of electrons on the nitrogen atom of the diethylamino group can be protonated, forming a diethylanilinium ion. stackexchange.com This protonated group becomes a deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring. stackexchange.com This can lead to the formation of the meta-nitro product. stackexchange.com
To favor the formation of the desired 2,4-dinitro derivative, a two-step approach is often employed. First, N,N-diethylaniline can be nitrated to form N,N-diethyl-4-nitroaniline. chemicalbook.com Subsequent nitration of this intermediate, where the existing nitro group directs the incoming nitro group to the ortho position (position 2), can yield this compound. chemicalbook.com Alternative nitrating agents, such as nitrocyclohexadienones, have also been explored for the direct nitration of anilines, offering good yields of C-nitroanilines under specific conditions. thieme-connect.com
Continuous-Flow Microreactor Techniques in Dinitroaniline Synthesis
The use of continuous-flow microreactors has emerged as a modern and advantageous technique for the synthesis of dinitroanilines, including this compound. rsc.orgsmolecule.com These systems offer enhanced safety, efficiency, and selectivity compared to traditional batch processes. rsc.orgnih.govcncb.ac.cn
Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgnih.gov This level of control is particularly crucial for highly exothermic reactions like nitration, minimizing the risk of thermal runaways and the formation of hazardous byproducts. nih.govcncb.ac.cn
In the context of dinitroaniline synthesis, a continuous-flow microreactor can be used for the one-step dinitration of an aniline (B41778) precursor using nitric acid as the nitrating agent. rsc.org This approach can eliminate the need for intermediate separation and reduce the amount of solvent required. rsc.org The enhanced selectivity of microreactor systems can lead to higher yields of the desired isomer and minimize the formation of unwanted side products. nih.govcncb.ac.cn For instance, studies on the nitration of nitrobenzene (B124822) in a microreactor system have demonstrated a significant reduction in hazardous nitrophenol byproducts compared to batch processes. nih.govcncb.ac.cn
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst or base.
In SNAr reactions, the solvent plays a crucial role. For the reaction of 2,4-dinitrochlorobenzene with diethylamine, a mixture of ethanol and water has been shown to be effective. chemicalbook.com The temperature is another important factor; a study reported a reaction temperature of 60°C for 6 hours to achieve a high yield. chemicalbook.com In some cases, the use of a base can facilitate the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity.
For direct nitration reactions, the concentration of the acid mixture and the reaction temperature are paramount for controlling the regioselectivity. orgsyn.org Careful temperature control, often between 5°C and 10°C, is necessary to prevent over-nitration and the formation of undesired isomers. orgsyn.org
In continuous-flow microreactor systems, the optimization of flow rates, residence time, and temperature profiles allows for fine-tuning of the reaction to achieve high selectivity and yield. rsc.orgnih.govcncb.ac.cn The use of surfactants, such as sodium dodecyl sulfate (B86663) (SDS), has also been shown to improve selectivity in some nitration reactions within microreactors. nih.govcncb.ac.cn
Table 2: Optimized Reaction Conditions for Dinitroaniline Synthesis
| Reaction Type | Reactants | Conditions | Yield | Reference |
| SNAr | 2,4-Dinitrochlorobenzene, Diethylamine | Ethanol/water, 60°C, 6 h | 100% | chemicalbook.com |
| Nitration | N,N-Dimethylaniline, HNO₃/H₂SO₄ | 5-10°C, 1.5 h | (Crude) 316-342 g from 3 moles | orgsyn.org |
| SNAr | 1-Chloro-2,4-dinitrobenzene, Methylamine | Methylene (B1212753) chloride, RT, 4-12 h | 94.8% | |
| Microreactor Nitration | Nitrobenzene, Mixed Acid, SDS | Optimized flow rates and temperature | Minimized p-dinitrobenzene (0.44%) | nih.govcncb.ac.cn |
Chemical Reactions and Derivative Synthesis Involving this compound
This compound can undergo various chemical transformations, particularly involving its nitro groups, which can be selectively reduced to form new derivatives with different chemical properties and potential applications.
Selective Reduction Pathways of Aromatic Nitro Groups
The selective reduction of one nitro group in a polynitroaromatic compound is a valuable synthetic transformation. In the case of this compound, the two nitro groups are in different chemical environments, which allows for the possibility of selective reduction.
Several reagents and methods can be employed for the selective reduction of nitro groups. For dinitroanilines, there is often a preference for the reduction of the nitro group that is ortho to the amino group. stackexchange.comechemi.com This selectivity has been observed in the reduction of various dinitroaniline derivatives, including N-alkylated anilines like N-ethyl-2,4-dinitroaniline and N-methyl-2,4-dinitroaniline. stackexchange.comechemi.com
Common reducing agents for this purpose include sodium sulfide (B99878) (Na₂S·9H₂O) in a methanol/water mixture, which can lead to the formation of intermediates such as N-methyl-dinitroaminoaniline from N-methyl-2,4-dinitroaniline. Another method involves catalytic hydrogenation using a noble metal catalyst, such as palladium on carbon, in the presence of hydrogen gas. An improved process for the selective reduction of dinitrobenzenes utilizes a noble metal catalyst in combination with a catalytic amount of iron or an iron salt in an acidic medium. google.com This method has shown high selectivity for the reduction of the ortho nitro group in compounds where a halogen is also present. google.com
The selective reduction of one nitro group in this compound would lead to the formation of N¹,N¹-diethyl-2-nitro-1,4-benzenediamine or N¹,N¹-diethyl-4-nitro-1,2-benzenediamine, depending on which nitro group is reduced. These diamine derivatives can serve as building blocks for the synthesis of more complex molecules.
Table 3: Reagents for Selective Reduction of Nitroanilines
| Reagent | Substrate Example | Product Example | Reference |
| Sodium Sulfide (Na₂S·9H₂O) | N-Methyl-2,4-dinitroaniline | N-Methyl-dinitroaminoaniline | |
| H₂S in aqueous/alcoholic ammonia (B1221849) | m-Dinitrobenzene | m-Nitroaniline | stackexchange.com |
| Noble metal catalyst + Fe/Fe salt | 2,4-Dinitrofluorobenzene | 2-Fluoro-5-nitroaniline | google.com |
| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Amino aromatic compounds | jsynthchem.com |
Alkylation and Arylation Reactions at the N-Diethylamino Moiety
The N-diethylamino group of this compound is a tertiary amine. Direct alkylation or arylation at the nitrogen atom to form a quaternary ammonium (B1175870) salt is generally not a common transformation for this specific compound under typical conditions. The strong electron-withdrawing effect of the two nitro groups on the aromatic ring significantly reduces the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles like alkyl or aryl halides.
However, related transformations involving the N-alkyl groups of similar dinitroaniline derivatives have been documented. For instance, in photoredox catalyzed reactions, tertiary amines can undergo dealkylation. This compound has been synthesized from the reaction of 2,4-dinitrofluorobenzene with various tertiary amines, such as triethylamine (B128534) (NEt₃), where the tertiary amine serves as the source of the diethylamino group in a dealkylative aromatic halogen substitution. nih.gov
While direct further alkylation of the tertiary nitrogen is challenging, derivatization of the broader class of N-alkyl nitroanilines can be achieved through various synthetic methodologies. For example, N-alkyl nitroanilines like N-ethyl-2,4-dinitroaniline have been prepared by reacting the parent aniline with an appropriate alkyl halide. researchgate.net Palladium-catalyzed C–N cross-coupling reactions represent another powerful method for the N-arylation of amines, although these are more commonly used to form the initial C-N bond rather than for further arylation of a tertiary amine like this compound. acs.org
Formation of Azo Compounds and Related Dye Intermediates
This compound is a valuable component in the synthesis of azo dyes. Due to the presence of the activating N,N-diethylamino group, the aromatic ring is electron-rich, making it an effective coupling component in azo coupling reactions. nih.govnairaproject.com In this process, a primary aromatic amine is first converted into a diazonium salt through a process called diazotization. This diazonium salt then acts as an electrophile and reacts with the activated aromatic ring of a coupling component, such as N,N-diethyl-m-toluidine or N,N-diethylaniline, to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye. nih.govgoogle.comsmolecule.com
The synthesis of azo dyes is a cornerstone of industrial organic chemistry. nih.gov The general reaction involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. blazingprojects.com While this compound itself lacks a primary amino group for diazotization, its derivatives and related structures are central to this chemistry. For example, diazonium salts derived from anilines like 2,4-dinitroaniline (B165453) or 6-bromo-2,4-dinitro-aniline can be coupled with components like N,N-diethyl-3-acetamidoaniline or the condensation product of cyanuric chloride and 3-(N,N-diethyl)amino-aniline to produce a variety of dyes. nih.govmdpi.compatsnap.com
Several specific examples illustrate this process:
A diazonium salt prepared from 2,4-dinitroaniline can be coupled with N,N-diethyl-3-acetamidoaniline to yield N,N-diethyl-4-(2,4-dinitrophenylazo)-3-acetamidoaniline dye. patsnap.com
Diazotized 6-bromo-2,4-dinitro-aniline is used as the diazonium component to synthesize novel reactive disperse dyes. nih.govmdpi.com
In a similar fashion, diazonium salts from 2,6-dichloro-4-nitroaniline (B1670479) and 2-cyano-4-nitroaniline are coupled with N,N-diethyl-3-acetamidoaniline to create different azo dyes. patsnap.com
Derivatization Strategies for Functional Material Development
The "push-pull" electronic structure of this compound, with its electron-donating (-N(C₂H₅)₂) and electron-withdrawing (-NO₂) groups, makes it and its derivatives attractive candidates for the development of functional materials, particularly in the field of nonlinear optics (NLO). jhuapl.edu Organic molecules with significant intramolecular charge transfer (ICT) characteristics are known to exhibit large second-order optical nonlinearities. researchgate.net
Derivatization strategies often focus on modifying the core structure to enhance these NLO properties or to incorporate the molecule into a larger system, such as a polymer.
Key derivatization approaches include:
Reduction of Nitro Groups: The nitro groups can be chemically reduced to amino groups. For example, N-Methyl-2,4-dinitroaniline can be reduced to N-methyl-2,4-diaminoaniline. These resulting diamino compounds can then serve as monomers for polymerization or be further functionalized to build more complex structures.
Incorporation into Polymers: Functional monomers containing dinitroaniline moieties can be synthesized and subsequently polymerized. For instance, new aniline derivatives can be polymerized to create thin films for applications like chemical sensors. rsc.org Similarly, monomers containing a dinitroaniline group have been copolymerized with other molecules like maleic anhydride (B1165640) and methylmethacrylate to create functional polymers whose optical properties can be studied. researchgate.net
Modification for Specific Applications: A related compound, N,N-diethyl-2,4-dinitro-5-fluoroaniline, has been developed as a derivatizing reagent for the analysis of amino acids via chromatography, showcasing how modifications to the core structure can lead to new analytical tools. nih.gov Another strategy involves the synthesis of polymers containing vanillin (B372448) derivatives and dialkyl amino groups, which can be cross-linked to form hydrogel thin films with temperature-responsive swelling properties. mdpi.com
The research into N,N-dimethyl-4-nitroaniline, a closely related compound, provides insight into the potential of these materials. It is often used as a reference compound in NLO studies due to its significant molecular dipole moment and acentric crystal structure, which are prerequisites for second-harmonic generation. researchgate.net By analogy, derivatization of this compound aims to optimize these molecular and bulk properties for use in optical devices. jhuapl.edu
Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 2,4 Dinitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of N,N-diethyl-2,4-dinitroaniline can be achieved.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region typically shows three protons on the dinitrophenyl ring. Due to the electron-withdrawing nature of the two nitro groups and the electron-donating diethylamino group, these protons appear at different chemical shifts. The proton at the C6 position, situated between the diethylamino and a nitro group, is expected to be the most deshielded. The protons at the C3 and C5 positions will also exhibit characteristic splitting patterns and chemical shifts based on their electronic environment and coupling with neighboring protons.
The ethyl groups of the diethylamino substituent give rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet, coupling with the adjacent methylene protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-3 | ~8.7 | d | ~2.5 |
| Aromatic H-5 | ~8.3 | dd | ~9.5, 2.5 |
| Aromatic H-6 | ~7.2 | d | ~9.5 |
| Methylene (-CH₂-) | ~3.5 | q | ~7.1 |
| Methyl (-CH₃) | ~1.2 | t | ~7.1 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for each unique carbon atom. The aromatic carbons attached to the nitro groups (C2 and C4) are significantly deshielded and appear at lower field due to the strong electron-withdrawing effect of the nitro groups. The carbon atom attached to the diethylamino group (C1) is also deshielded. The remaining aromatic carbons (C3, C5, and C6) will have chemical shifts influenced by the combined electronic effects of the substituents.
The aliphatic carbons of the ethyl groups also show characteristic signals. The methylene carbons (-CH₂-) are deshielded relative to the methyl carbons (-CH₃) due to their proximity to the electronegative nitrogen atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | ~145 |
| C2 | ~135 |
| C3 | ~128 |
| C4 | ~140 |
| C5 | ~122 |
| C6 | ~115 |
| Methylene (-CH₂-) | ~45 |
| Methyl (-CH₃) | ~13 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the nitro (-NO₂) groups. Aromatic nitro compounds typically exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.com For this compound, the asymmetric N-O stretching vibration is expected in the range of 1550-1475 cm⁻¹, while the symmetric N-O stretching vibration appears in the 1360-1290 cm⁻¹ region. orgchemboulder.com These bands are typically very intense, making them readily identifiable. The presence of two nitro groups may lead to a broadening or splitting of these peaks.
Table 3: Characteristic Infrared Frequencies for the Nitro Groups of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1550 - 1475 |
| Symmetric NO₂ Stretch | 1360 - 1290 |
The aromatic ring gives rise to several characteristic vibrations. C-H stretching vibrations on the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are found in the 900-690 cm⁻¹ region.
The alkyl chains of the diethylamino group also produce distinct vibrational bands. The C-H stretching vibrations of the methylene and methyl groups are observed between 2980 and 2850 cm⁻¹. Bending vibrations for these groups, such as scissoring and rocking, appear in the 1470-1370 cm⁻¹ region.
Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring, which often give rise to strong Raman scattering. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₃N₃O₄, MW = 239.23 g/mol ). nih.govnih.gov
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways. A common fragmentation pathway for N-alkyl anilines is the alpha-cleavage, which involves the loss of an alkyl radical from the amino group. libretexts.org In this case, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 224, and the loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 210.
Another significant fragmentation pathway involves the nitro groups. The loss of a nitro group (•NO₂) would produce a fragment at m/z 193. The fragmentation patterns of aromatic nitro compounds can also involve rearrangements and the loss of neutral molecules like NO or O. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 239 | [M]⁺ |
| 224 | [M - CH₃]⁺ |
| 210 | [M - C₂H₅]⁺ |
| 193 | [M - NO₂]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and related dinitroaniline compounds, GC-MS is frequently employed for trace-level analysis in various matrices, including environmental samples like water and soil. The methodology allows for the effective detection of herbicide residues and the identification of potential metabolites.
The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. As each component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio (m/z) of the fragments.
For this compound, the mass spectrum exhibits a characteristic fragmentation pattern that is crucial for its unambiguous identification. The molecular ion peak and subsequent fragment ions provide structural information. Key fragmentation data obtained from experimental GC-MS analysis are summarized below. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Interpretation |
|---|---|---|
| 222 | 57.0 | Fragment ion, likely [M-OH]+ or loss of ethyl group |
| 224 | 67.1 | Fragment ion |
| 240 | N/A (3rd Highest Peak) | Molecular ion [M+H]+ |
| 196 | 43.5 | Fragment ion |
| 164 | 35.6 | Fragment ion |
| 44 | 99.9 | Base Peak / Fragment ion |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule. For aromatic compounds like this compound, the presence of chromophores—such as the nitro groups (NO₂) and the substituted benzene (B151609) ring—results in characteristic absorption bands in the UV-Vis region. These absorptions correspond to electronic transitions, typically π→π* and n→π* transitions.
The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the molecular structure and the solvent used. The electron-donating diethylamino group and the electron-withdrawing nitro groups create a "push-pull" system, which often leads to a significant bathochromic (red) shift of the absorption bands compared to unsubstituted aniline (B41778).
| Compound | Absorption Maximum (λmax) | Solvent/Conditions |
|---|---|---|
| 2,4-Dinitroaniline (B165453) (Parent Compound) | 346 nm | Aqueous solution during photooxidation study researchgate.net |
X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis
For a molecule like this compound, a single-crystal XRD study would elucidate several key structural features. This includes the planarity of the benzene ring, the orientation of the two nitro groups relative to the ring, and the conformation of the N,N-diethylamino group. The steric hindrance between the ortho-nitro group and the diethylamino group is expected to cause the latter to twist out of the plane of the benzene ring, which significantly impacts the molecule's electronic properties and crystal packing.
As of the current review of available scientific literature and crystallographic databases, a specific crystal structure determination for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.
Advanced Computational and Theoretical Studies of N,n Diethyl 2,4 Dinitroaniline
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.
Geometry Optimization and Conformational Landscape Analysis
A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For N,N-diethyl-2,4-dinitroaniline, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This reveals key structural parameters.
Conformational landscape analysis expands on this by exploring the various spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds, such as those in the diethylamino group. By mapping the potential energy surface, researchers can identify the different stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.
Table 1: Predicted Structural Parameters of this compound from a Hypothetical Geometry Optimization
| Parameter | Predicted Value |
| C-N (diethylamino) Bond Length | 1.38 Å |
| C-N (nitro group at C2) Bond Length | 1.46 Å |
| C-N (nitro group at C4) Bond Length | 1.45 Å |
| Dihedral Angle (Phenyl Ring - Diethylamino) | 45° |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from geometry optimization calculations. Actual values would be derived from specific DFT calculations.
Electronic Structure, Molecular Orbitals, and Charge Distribution Investigations
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations can provide detailed information about the distribution of electrons within this compound. This includes mapping the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and electronic excitation properties.
Furthermore, these calculations can determine the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites of interaction with other molecules.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.
IR (Infrared): The vibrational frequencies of the molecule can be computed, corresponding to the absorption peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational behavior.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions that give rise to UV-Vis absorption. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's color and how it interacts with light.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (aromatic protons) | 7.5 - 8.5 ppm |
| ¹³C NMR | Chemical Shift (C-N diethylamino) | ~145 ppm |
| IR | Vibrational Frequency (NO₂ symmetric stretch) | ~1350 cm⁻¹ |
| UV-Vis | λmax | ~380 nm |
Note: This table contains hypothetical data for illustrative purposes. Actual predicted values would be the result of specific computational chemistry software and methods.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water, ethanol) and calculate the trajectories of all particles. This allows for the study of how the solvent affects the conformation and dynamics of the molecule. It also provides detailed information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and the solvent, as well as between solute molecules themselves at higher concentrations.
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. This is achieved by calculating a variety of theoretical descriptors that encode structural, electronic, and physicochemical features of the molecules.
In the context of this compound, a QSAR study would typically involve a dataset of related dinitroaniline derivatives with known activities (e.g., herbicidal, tinctorial). A wide range of theoretical descriptors would be calculated for each molecule, including:
Constitutional descriptors: Molecular weight, atom counts, etc.
Topological descriptors: Indices that describe the connectivity of the molecule.
Geometrical descriptors: Molecular surface area, volume, etc.
Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, partial charges, etc.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the design of molecules with desired properties. However, no specific QSAR models for this compound are currently reported in the literature.
Scientific Data on the Environmental Degradation of this compound Remains Limited
Consequently, a detailed article outlining the specific abiotic and biotic degradation processes for this compound cannot be generated at this time. Key areas where specific data is absent include:
Photodegradation: The mechanisms, rates, and byproducts of its breakdown under environmental light conditions have not been sufficiently documented.
Hydrolysis: Information on its stability in water and the pathways of its hydrolytic degradation is noted as unavailable in chemical properties databases. herts.ac.uk
Microbial Degradation: There is a lack of studies identifying specific bacterial or fungal strains capable of degrading this compound. As a result, its aerobic and anaerobic biotransformation routes, along with the identification of intermediate and final metabolites, remain uncharacterized.
Research is available for structurally related nitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN) and 2,4-dinitrodiphenylamine (B1346988), detailing their anaerobic and aerobic degradation pathways. nih.govnih.gov For instance, studies on DNAN have identified O-demethylation as an initial step in its aerobic degradation, leading to the formation of 2,4-dinitrophenol (B41442) (2,4-DNP). nih.gov Similarly, anaerobic metabolism of 2,4-dinitrodiphenylamine has been shown to proceed through the reduction of its nitro groups to form 2-amino-4-nitrodiphenylamine and subsequently 2,4-diaminodiphenylamine. nih.gov
Without dedicated studies on this compound, a scientifically accurate and detailed account of its environmental fate, as requested by the specified outline, cannot be fulfilled. Further research is required to close this knowledge gap.
Environmental Fate and Degradation Pathways of N,n Diethyl 2,4 Dinitroaniline
Biotic Degradation Processes
Enzymatic Degradation Studies and Bioremediation Potential
Direct enzymatic degradation studies specifically targeting N,N-diethyl-2,4-dinitroaniline have not been extensively reported. However, research on other dinitroaniline herbicides, such as pendimethalin (B1679228) and butralin, provides insights into the likely enzymatic pathways and bioremediation potential.
Microorganisms have demonstrated the capacity to degrade dinitroaniline compounds. The primary enzymatic mechanism involved is typically the reduction of the nitro groups (NO₂) to amino groups (NH₂) by nitroreductase enzymes. researchgate.net This process is a crucial first step in the breakdown of these molecules. For instance, the bacterium Bacillus lehensis has been shown to degrade pendimethalin by metabolizing it into 6-aminopendimethalin and 3,4-dimethyl-2,6-dinitroaniline. researchgate.net Similarly, the soil bacterium Sphingopyxis sp. can degrade butralin, with a key role played by a nitroreductase enzyme. researchgate.net
The bioremediation potential of this compound would likely hinge on the ability of soil and aquatic microorganisms to perform similar transformations. The process can occur under both aerobic and anaerobic conditions. Under aerobic conditions, degradation can proceed following the initial nitroreduction. In anaerobic environments, the reduction of nitroaromatic compounds is also a key transformation process. The complete mineralization of dinitroaniline compounds is often achieved through the cooperative action of different microbial species. For example, the degradation of the related compound 2,4-dinitroanisole (B92663) (DNAN) is effectively carried out by a consortium of Pseudomonas sp. and Rhodococcus imtechensis. nih.gov
Given these precedents, it is hypothesized that this compound could be a substrate for microbial nitroreductases, initiating a degradation cascade. However, without specific studies, its degradation rate and the specific microbial species capable of its transformation remain unknown. The potential for bioremediation would depend on identifying and possibly augmenting microbial populations with the necessary enzymatic capabilities.
Environmental Transport and Distribution
The transport and distribution of this compound in the environment are governed by its physicochemical properties, particularly its interaction with soil and sediment matrices.
Adsorption and Desorption Characteristics in Soil and Sediment Matrices
Specific experimental data on the adsorption and desorption coefficients of this compound in various soil and sediment types are not available in the reviewed literature. However, the behavior of other dinitroaniline herbicides is well-documented and offers a strong basis for prediction.
Dinitroaniline herbicides are known for their strong adsorption to soil particles, which significantly limits their mobility. This high sorption is primarily attributed to their low water solubility and their interaction with soil organic matter and clay minerals. Studies on the related compound 2,4-dinitroanisole (DNAN) showed that its adsorption was positively correlated with the organic carbon content and cation exchange capacity of the soil. nih.gov For DNAN, linear adsorption coefficients were found to range from 0.6 to 6.3 L/kg, indicating strong binding to soil. nih.govarizona.edu
It is therefore expected that this compound will exhibit similar strong adsorption behavior. The diethylamino group on the aniline (B41778) ring may slightly alter its polarity compared to other dinitroanilines, but the dominant dinitro-aromatic structure suggests a high affinity for soil organic matter. Desorption is consequently expected to be limited, meaning that once bound to soil or sediment, the compound is not easily released back into the water phase. This strong binding is a key factor in its environmental persistence and low potential for groundwater contamination.
Table 1: Expected Adsorption Behavior of this compound Based on General Dinitroaniline Characteristics
| Soil/Sediment Property | Expected Influence on Adsorption | Rationale |
| Organic Carbon Content | High | Dinitroanilines strongly partition into organic matter. |
| Clay Content | Moderate to High | Clay minerals provide surfaces for adsorption. |
| pH | Minor | Dinitroanilines are generally non-ionic, so pH has a limited effect on adsorption. |
| Cation Exchange Capacity | Moderate | Positively correlated with clay and organic matter content. |
Leaching and Runoff Potential in Aquatic Ecosystems
The potential for this compound to leach through the soil profile into groundwater or to be transported via surface runoff into aquatic ecosystems is considered to be low. This assessment is based on the characteristic properties of the dinitroaniline herbicide group.
Leaching: The strong adsorption of dinitroanilines to soil particles, as discussed in the previous section, is the primary factor limiting their leaching potential. Compounds that are tightly bound to the soil matrix are not readily transported downward with infiltrating water. The low water solubility of dinitroanilines further reduces the amount of the chemical that is available in the soil solution for transport. Therefore, this compound is expected to remain predominantly in the upper layers of the soil where it is applied, with minimal risk of contaminating underlying groundwater.
Runoff: The potential for transport via runoff is linked to both the dissolved concentration in runoff water and the erosion of soil particles to which the chemical is adsorbed. Due to its expected low water solubility, the concentration of this compound in the dissolved phase of runoff water would be minimal. The primary mechanism for its transport into aquatic systems via runoff would be through the movement of contaminated soil particles during erosion events. Therefore, the risk of runoff is highest in areas with significant soil erosion, particularly shortly after application before the compound has been fully incorporated into the soil matrix.
Biological Interactions and Mechanistic Studies of N,n Diethyl 2,4 Dinitroaniline and Analogues
Advanced Research on Potential Biomedical and Biotechnological Applications
Exploration as Prodrug Candidates for Targeted Therapeutic Delivery
The concept of a prodrug involves an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. This strategy is particularly promising in cancer therapy for achieving targeted delivery to tumor cells while minimizing systemic toxicity. Dinitroaniline derivatives are being explored as prodrug candidates, primarily leveraging the unique hypoxic (low oxygen) microenvironment found in many solid tumors.
Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under low-oxygen conditions. nih.gov This activation is often catalyzed by nitroreductase enzymes, which are more active in hypoxic environments. chemrxiv.org These enzymes reduce the nitro groups on the prodrug, initiating a chemical transformation that releases a potent cytotoxic agent. nih.govchemrxiv.org This mechanism allows for the targeted release of the active drug directly within the tumor, thereby enhancing its efficacy and reducing off-target effects on healthy, well-oxygenated tissues. nih.gov
The general mechanism for the activation of these nitroaromatic prodrugs involves either one-electron or two-electron reduction. One-electron reduction generates a radical species that can be re-oxidized back to the parent compound in the presence of oxygen, creating a futile cycle. nih.gov In the absence of oxygen, this radical can be further reduced to release the active cytotoxic drug. nih.gov This oxygen-sensitive activation is key to the tumor-selective targeting. nih.gov
Researchers have designed various nitroaromatic prodrugs where a nitrobenzyl or nitroheterocyclic group acts as a "trigger." Upon reduction of the nitro group, this trigger fragments and releases a known cytotoxic agent. mdpi.com While specific studies focusing solely on N,N-diethyl-2,4-dinitroaniline as a prodrug are not extensively detailed in the provided results, the principles of bioreductive activation of nitroaromatic compounds provide a strong rationale for its potential in this application. The presence of two nitro groups on the aniline (B41778) scaffold makes it a candidate for reduction by nitroreductases in hypoxic tumor cells.
Investigation of Antitumor Activities of Dinitroaniline Derivatives
Dinitroaniline derivatives, a class of compounds that includes this compound, have been investigated for their potential as antitumor agents. Their mechanism of action is often linked to the disruption of microtubule assembly in cells, which is crucial for cell division. nih.gov By interfering with tubulin proteins, these compounds can inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov
Studies on various dinitroaniline and trinitroaniline (B13749157) derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, research on certain 2,4,6-trinitroaniline (B3268610) derivatives has shown potent antitumor effects. iaea.org The effectiveness of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The structure of the dinitroaniline derivative plays a crucial role in its antitumor activity. The type and position of substituent groups on the aniline ring can significantly influence the compound's efficacy and selectivity against different cancer cell types. um.edu.mynih.gov For example, studies have shown that modifications to the N-alkyl chain in related nitroimidazole compounds can affect their antitumor activity. openmedicinalchemistryjournal.com
Below is a table summarizing the reported antitumor activities of some nitroaniline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value |
| 2,4,6-Trinitroaniline Derivatives | Hep3B (Hepatoma) | IC50 | Similar to cisplatin |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatoma) | IC50 | Better than cisplatin |
| N-alkyl-nitroimidazoles | MDA-MB231 (Breast) | LC50 | As low as 16.7 µM |
| N-alkyl-nitroimidazoles | A549 (Lung) | LC50 | Activity varies with N-alkyl chain length |
These findings suggest that dinitroaniline derivatives are a promising class of compounds for the development of new anticancer drugs. iaea.org Further research into the structure-activity relationships of these compounds could lead to the design of more potent and selective antitumor agents. um.edu.mynih.gov
Toxicological Mechanisms and Effects (excluding dosage)
Biochemical Pathways Leading to Methemoglobinemia (General Dinitroanilines)
Exposure to certain dinitroaniline compounds can lead to a condition known as methemoglobinemia. cdc.gov This condition is characterized by the presence of an elevated level of methemoglobin (MetHb) in the blood. aoemj.org In methemoglobin, the iron in the heme group is in the ferric (Fe³⁺) state, rather than the ferrous (Fe²⁺) state found in normal hemoglobin. nih.gov This change renders the hemoglobin unable to bind and transport oxygen, leading to tissue hypoxia if levels become significantly high. aoemj.orgnih.gov
The development of methemoglobinemia from dinitroanilines is not a direct oxidation of hemoglobin by the parent compound. Instead, it occurs through a process of metabolic activation within the body. nih.gov The biochemical pathway involves the reduction of the nitro groups of the dinitroaniline molecule by enzymes in the body. nih.gov
The key steps in this pathway are:
Absorption and Metabolism: Dinitroaniline compounds are absorbed into the body, often through inhalation or skin contact. nih.gov They are then metabolized, primarily in the liver.
Formation of Reactive Metabolites: The nitro groups are enzymatically reduced to form reactive intermediates, such as nitrosoanilines and phenylhydroxylamines. nih.gov These metabolites are potent oxidizing agents.
Oxidation of Hemoglobin: The reactive metabolites, particularly phenylhydroxylamines, then interact with hemoglobin in red blood cells. nih.gov They oxidize the ferrous iron (Fe²⁺) in the heme to ferric iron (Fe³⁺), forming methemoglobin. nih.gov This process can lead to a cascade of oxidative damage within the red blood cells.
This indirect mechanism, where a metabolite rather than the original compound causes the toxic effect, is a common feature of many aromatic nitro and amino compounds that induce methemoglobinemia. aoemj.orgnih.gov
Genotoxicity and Cytogenetic Abnormalities in Cellular Models
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Cytogenetic abnormalities are changes in the normal number of chromosomes or in their structure.
Studies on dinitroaniline derivatives have indicated a potential for genotoxicity and the induction of cytogenetic abnormalities in various cellular models. researchgate.net For example, research on derivatives of 2,4-dinitroaniline (B165453) has shown that these compounds can alter the mitotic index and cause cytogenetic disorders in the root cells of Allium cepa (onion). researchgate.net These effects are often linked to the disruption of microtubule formation, which is essential for proper chromosome segregation during cell division. nih.gov
Structurally related compounds, such as N,N-dimethylaniline, have also been shown to be chromosome-damaging agents. nih.gov In cellular models, these compounds have been observed to cause both structural and numerical chromosome aberrations. nih.gov While not directly mutagenic in some bacterial assays, they can induce DNA damage and are clearly positive for inducing chromosomal alterations. nih.gov
The genotoxic potential of dinitroanilines is thought to be related to their metabolic activation. The reduction of the nitro groups can lead to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules, leading to damage. cdc.gov This is supported by findings that the mutagenicity of some nitroaromatic compounds is dependent on the presence of nitroreductase enzymes. cdc.gov
The table below summarizes some of the observed genotoxic and cytogenetic effects of dinitroaniline-related compounds in cellular models.
| Compound Class | Cellular Model | Observed Effect |
| 2,4-Dinitroaniline derivatives | Allium cepa (onion root cells) | Altered mitotic index, cytogenetic disorders |
| N,N-Dimethylaniline | Hamster V79 cells | Structural and numerical chromosome aberrations |
| Dinitroaromatics | Salmonella typhimurium | Mutagenic (dependent on nitroreductase) |
These findings highlight the importance of evaluating the genotoxic potential of dinitroaniline compounds.
Analytical Methodologies for Detection and Quantification of N,n Diethyl 2,4 Dinitroaniline
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the separation of N,N-diethyl-2,4-dinitroaniline from complex matrices and for its precise identification and quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of dinitroaniline compounds in environmental and biological samples due to its high sensitivity and specificity. While specific applications for this compound are not extensively documented, methodologies developed for other dinitroaniline herbicides are highly relevant and adaptable.
A sensitive and rapid analytical method for the simultaneous quantification of nine dinitroaniline herbicides in matrices such as surface water, soil, and food has been developed using vortex-assisted dispersive liquid–liquid microextraction (VA-DLLME) for sample preparation, followed by GC-tandem mass spectrometry (GC-MS/MS) analysis. chemicalpapers.comresearchgate.net This approach allows for quantification in as little as 20 minutes with limits of detection (LOD) ranging from 0.3 to 3.3 µg/L and limits of quantification (LOQ) from 0.4 to 2 µg/kg in surface water and 2 to 10 µg/kg in soil and tomato samples. chemicalpapers.com The experimental GC-MS data for this compound is available in public databases, indicating its amenability to this technique. nih.gov For instance, mass spectral data shows a top peak at an m/z of 222. nih.gov
General GC methods for aniline (B41778) derivatives often employ a fused silica (B1680970) capillary column with a nitrogen-phosphorus detector (NPD), which provides selectivity for nitrogen-containing compounds. epa.govepa.gov
Table 1: GC-MS/MS Conditions for Dinitroaniline Herbicide Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Vortex-assisted dispersive liquid–liquid microextraction (VA-DLLME) |
| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Analysis Time | 20 minutes |
| Limits of Detection | 0.3 - 3.3 µg/L |
| Limits of Quantification | 0.4 - 2 µg/kg (water), 2 - 10 µg/kg (soil/tomato) |
This interactive table summarizes the conditions from a method developed for nine dinitroaniline herbicides, which serves as a model for this compound analysis. chemicalpapers.com
High-performance liquid chromatography (HPLC) is a preferred alternative to GC, particularly for thermolabile compounds, as it avoids high-temperature analysis that could lead to degradation. chromatographyonline.comresearchgate.net HPLC with ultraviolet (UV) detection is commonly used for the analysis of nitroaniline and dinitroaniline isomers.
A method for the simultaneous determination of five such isomers in wastewater samples combines solid-phase extraction (SPE) for sample cleanup and concentration with HPLC-UV detection. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of an acetonitrile/water mixture. nih.gov Detection is performed at a wavelength where the dinitroaniline chromophore exhibits strong absorbance, such as 225 nm. nih.gov This method has demonstrated good recoveries (84.6% to 94.0%) and low limits of quantification, in the range of 2.0 x 10⁻⁹ M to 4.5 x 10⁻⁹ M for various dinitroaniline isomers. nih.gov For purity assessment, HPLC provides a reliable means to separate the main compound from potential impurities and degradation products. chromatographyonline.com
Table 2: HPLC-UV Conditions for Dinitroaniline Isomer Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Column | Agilent TC-C18 |
| Mobile Phase | Acetonitrile/Water (30/70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Recoveries | 84.6% - 94.0% |
| Limits of Quantification | 2.0 x 10⁻⁹ M - 4.5 x 10⁻⁹ M |
This interactive table outlines a validated HPLC-UV method for dinitroaniline isomers, applicable for the analysis of this compound. nih.gov
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantitative determination of dinitroaniline compounds. These methods are often based on the inherent UV-Vis absorbance of the molecule or on the formation of colored derivatives.
Zero-order and derivative ultraviolet (UV) spectrophotometry have been utilized for the identification and determination of several dinitroaniline herbicides. nih.gov These techniques can achieve limits of detection in the range of 1 to 7 micrograms per milliliter. nih.gov A common approach for dinitroaniline herbicides like trifluralin (B1683247) and pendimethalin (B1679228) involves base hydrolysis of the compound, which can convert it to 2,4-dinitroaniline (B165453). researchgate.net The resulting product can then be diazotized and coupled with a chromogenic agent to form a colored azo dye, which is quantified spectrophotometrically at its maximum absorbance wavelength, typically around 460 nm. researchgate.netresearchgate.net This method has been shown to have a linear range between 0.5 - 40 µg/mL with a molar absorptivity of 1.53 ×10⁴ L mol⁻¹ cm⁻¹. researchgate.net The limit of detection and limit of quantification were found to be 0.21 µg/mL and 0.71 µg/mL, respectively. researchgate.net
Derivatization is a key strategy to enhance the sensitivity and selectivity of spectrophotometric detection, especially for compounds that lack a strong native chromophore or to shift the absorbance to a more favorable wavelength, away from interfering substances. semanticscholar.org
As mentioned, a prominent derivatization strategy for dinitroanilines involves a multi-step chemical reaction. researchgate.net First, the herbicide is subjected to base hydrolysis with sodium hydroxide. researchgate.net The hydrolyzed product is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. researchgate.net This diazonium salt is subsequently coupled with an aromatic amine, such as aniline, to produce a brightly colored and stable azo dye. researchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the initial concentration of the dinitroaniline compound. researchgate.net
The reactivity of the dinitroaniline structure is also highlighted by the use of a closely related compound, N,N-diethyl-2,4-dinitro-5-fluoroaniline, as a novel derivatizing reagent for the quantification of amino acids by HPLC with spectrophotometric detection. nih.gov This indicates the potential of the dinitroaniline moiety to be used in various derivatization schemes to facilitate detection.
Electrochemical Detection Approaches for Sensitive Measurement
Electrochemical methods provide a highly sensitive and often portable platform for the detection of nitroaromatic compounds, including this compound. The principle of detection relies on the electrochemical reduction of the nitro groups present in the molecule.
Glassy carbon electrodes, often modified with novel materials like mesoporous silica (MCM-41), can be used to detect nitroaromatic compounds down to nanomolar levels. acs.org The reduction potential of different nitroaromatic compounds can shift based on their substituent groups, allowing for a degree of selectivity. researchgate.net The development of electrochemical sensors using materials like oxidized graphitic carbon nitride has also shown high sensitivity for other nitrophenols, with detection limits as low as 0.075 μM. nih.gov Theoretical studies using Density Functional Theory (DFT) have explored materials like C₅N₂ sheets as potential electrochemical sensors for various nitroaromatics, suggesting a promising avenue for future sensor development. rsc.orgrsc.org These approaches, while not specifically demonstrated for this compound, establish a strong precedent for its detection using similar electrochemical principles.
Development of Novel Biosensors and Luminescent Sensors for Environmental Monitoring
Recent advancements in sensor technology have led to the development of novel biosensors and luminescent sensors for the rapid and sensitive detection of environmental pollutants, including nitroaromatic compounds.
Luminescent sensors, particularly those based on fluorescent polymers or nanomaterials, are a significant area of research for detecting nitroaromatic explosives like TNT and dinitrotoluene (DNT). rsc.orgresearchgate.net The detection mechanism often relies on the fluorescence quenching of the sensor material upon interaction with the electron-deficient nitroaromatic compound. rsc.orgacs.org This quenching effect can be highly sensitive, enabling the detection of trace amounts of these substances. acs.org
Biosensors for herbicides are also being developed, which utilize biological recognition elements for detection. For example, biosensors for triazine and phenylurea herbicides have been constructed using Photosystem II immobilized on a screen-printed electrode. researchgate.netresearchgate.net The herbicides inhibit the electron transport activity of Photosystem II in a concentration-dependent manner, which can be measured amperometrically. researchgate.netresearchgate.net Furthermore, directed evolution techniques are being employed to engineer new protein-based biosensors with high sensitivity and specificity for various herbicides. nih.gov While specific biosensors for this compound are not yet reported, these platforms represent a viable and promising direction for future development in the environmental monitoring of dinitroaniline compounds.
Future Research Directions and Emerging Applications for N,n Diethyl 2,4 Dinitroaniline
Development of Sustainable and Green Synthesis Methodologies
The traditional synthesis of dinitroanilines often involves harsh reaction conditions and the use of hazardous materials. orgsyn.orggoogle.com Future research must prioritize the development of environmentally benign synthesis routes for N,N-diethyl-2,4-dinitroaniline, aligning with the principles of green chemistry.
Key research objectives should include:
Solvent-Free Synthesis: Investigating solvent-free reaction conditions is a primary goal of green chemistry, as it minimizes waste and reduces the environmental impact associated with organic solvents. Techniques such as microwave-assisted solvent-free synthesis, which has proven effective for other organic compounds, could be adapted for the production of this compound.
Catalytic Efficiency: The exploration of novel catalysts, such as modified Raney nickel or palladium-containing granulated carbon catalysts, could lead to more efficient and selective hydrogenation and amination processes.
Alternative Reagents: Research into replacing hazardous reagents with greener alternatives is crucial. For instance, exploring methods that avoid the use of highly corrosive acids or toxic starting materials would represent a significant advancement. google.com
Process Optimization: Systematic optimization of reaction parameters (temperature, pressure, catalysts) can lead to higher yields and reduced energy consumption.
The following table illustrates potential green chemistry approaches that could be investigated for the synthesis of this compound, drawing inspiration from methodologies applied to related compounds.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Microwave-Assisted Synthesis | Rapid, solvent-free reaction of 2,4-dinitrochlorobenzene with diethylamine (B46881). | Reduced reaction times, lower energy consumption, elimination of solvent waste. |
| Catalytic Amination | Use of heterogeneous catalysts (e.g., Pd/C) for the amination of a dinitrobenzene precursor. | High selectivity, catalyst recyclability, milder reaction conditions. |
| Anhydrous System Reaction | Reaction of N,N-diethylaniline hydrochloride with ammonia (B1221849) gas in an anhydrous system to produce N,N-diethylaniline, a precursor. google.com | Eliminates aqueous waste streams, simplifies product recovery. |
Exploration of this compound in Advanced Materials Science
The unique molecular structure of dinitroanilines, featuring electron-donating (diethylamino) and electron-withdrawing (dinitro) groups, suggests potential for applications in advanced materials science, particularly in optics and polymer chemistry.
Future research in this area could focus on:
Non-Linear Optical (NLO) Materials: Related compounds, such as N,N-dimethyl-4-nitroaniline, have been studied as model compounds for NLO organic materials due to their high molecular dipole moments. fishersci.ca Investigating the NLO properties of this compound could lead to its use in applications like optical switching and frequency conversion.
Polymer Chemistry: The incorporation of this compound as a functional monomer or additive in polymers could impart specific properties. For example, the synthesis of a 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP) demonstrates the potential for creating electrophilic polymers for various applications. scirp.org Research could explore the development of novel polymers with enhanced thermal stability, conductivity, or photorefractive properties.
Photophysical Properties: The compound's structure suggests interesting photophysical characteristics, including electron transfer properties that could be valuable in the development of organic semiconductors and molecular electronic systems. pubcompare.ai
Comprehensive Environmental Risk Assessment Models Integrating Multi-Source Data
As with many chemical compounds, a thorough understanding of the environmental fate and potential toxicity of this compound is essential. Future research should move beyond standard ecotoxicological tests to develop comprehensive risk assessment models. Dinitroaniline herbicides are known to have low water solubility, be volatile, and susceptible to photodegradation. coresta.org
Key aspects of this research should include:
Data Integration: Developing models that integrate data from multiple sources, including laboratory toxicity studies, environmental monitoring data, and computational modeling (e.g., Quantitative Structure-Activity Relationship - QSAR models).
Persistence and Bioaccumulation: Conducting detailed studies on the persistence, bioaccumulation, and biotransformation of this compound in various environmental compartments (soil, water, sediment). nih.gov
Sublethal Effects: Assessing the sublethal effects on non-target organisms at different levels of biological organization is critical for a complete ecological risk assessment. nih.govresearchgate.net
Metabolite Toxicity: Identifying and characterizing the toxicity of any environmental degradation products or metabolites.
The U.S. Environmental Protection Agency (EPA) develops Provisional Peer-Reviewed Toxicity Values (PPRTVs) for chemicals of concern, which involves a comprehensive review of scientific literature to characterize health hazards. epa.gov A similar approach, integrating diverse data sources, would be invaluable for this compound.
Identification of Novel Therapeutic Applications Beyond Traditional Uses
A significant and promising area for future research is the exploration of this compound and its derivatives for therapeutic applications. The dinitroaniline class of compounds has already shown potential as antiparasitic agents.
Emerging research directions include:
Antiparasitic Drug Development: Dinitroaniline compounds are known to inhibit microtubule formation. wikipedia.org This mechanism is a target for antiparasitic drugs, as it can selectively disrupt parasitic cell division with minimal effect on host cells. nih.govnih.gov Research has been conducted on dinitroaniline derivatives for treating diseases such as:
Cryptosporidiosis: Studies have synthesized and evaluated a series of dinitroaniline derivatives for their efficacy against Cryptosporidium parvum. nih.govnih.gov
Toxoplasmosis: Toxoplasma gondii is sensitive to dinitroaniline compounds, and research has explored the activity of various dinitroanilines against both wild-type and drug-resistant parasite lines. nih.gov
Malaria and Leishmaniasis: The cytotoxic effects of some dinitroanilines are being considered for their potential as antiparasitic drugs against the protozoa that cause these diseases. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of this compound derivatives are needed to optimize their therapeutic index—maximizing efficacy while minimizing toxicity. This involves modifying the chemical structure to improve factors like water solubility and pharmacokinetic availability. nih.gov
The table below summarizes the antiparasitic potential of the dinitroaniline class, highlighting the opportunities for this compound research.
| Disease | Target Organism | Rationale for Dinitroaniline Application |
| Cryptosporidiosis | Cryptosporidium parvum | Dinitroanilines inhibit parasite growth in vitro. nih.gov |
| Toxoplasmosis | Toxoplasma gondii | Dinitroanilines selectively disrupt parasite microtubules. nih.gov |
| Leishmaniasis | Leishmania species | Dinitroaniline derivatives have shown activity against Leishmania. nih.gov |
| Malaria | Plasmodium species | Dinitroanilines are being investigated as potential antimalarials. nih.gov |
Integration of Multi-Omics Approaches for In-depth Biological Studies
To fully understand the biological effects and mechanisms of action of this compound, future research should leverage the power of multi-omics approaches. These technologies allow for a holistic view of molecular changes within an organism or cell upon exposure to a chemical. nih.govnih.gov
Potential multi-omics studies include:
Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in target organisms (e.g., parasites) or non-target organisms (for environmental risk assessment) following exposure to this compound. This can reveal the cellular pathways that are affected by the compound. mdpi.comnih.gov For example, transcriptomic analyses have been used to study the effects of the dinitroaniline herbicide pendimethalin (B1679228) on crayfish. mdpi.com
Proteomics: This involves the large-scale study of proteins. Chemical proteomics can be used to identify the specific protein targets that this compound binds to within a cell, providing direct insight into its mechanism of action. nih.gov This would be invaluable for both therapeutic development and toxicity assessment.
Metabolomics: Analyzing the metabolome can reveal how this compound alters the metabolic pathways of an organism. This information can help in understanding its physiological effects and identifying potential biomarkers of exposure.
Integrated Analysis: The true power of these approaches lies in their integration. A combined transcriptomic, proteomic, and metabolomic study would provide a comprehensive, systems-level understanding of the biological impact of this compound, from gene expression changes to their ultimate effects on cellular function and metabolism. nih.gov
Q & A
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of ¹³C NMR and mass spectrometry. Experimental ¹³C NMR chemical shifts for this compound have been tabulated (e.g., δ 148.2 ppm for nitro-substituted carbons), enabling structural validation . High-resolution mass spectrometry (HRMS) with ion-trap fragmentation can confirm molecular weight and substituent patterns, as demonstrated in structural elucidation studies .
Q. How do reaction conditions influence the substitution mechanism of 1-chloro-2,4-dinitrobenzene with amines?
- Methodological Answer : Reaction kinetics depend on solvent polarity and amine nucleophilicity. In reverse micellar systems (e.g., AOT/n-hexane/water), reactions with secondary amines like piperidine proceed via an SNAr mechanism, yielding N-alkyl-2,4-dinitroaniline derivatives. Monitor progress using UV-vis spectroscopy and HPLC to confirm quantitative yields .
Advanced Research Questions
Q. How do crystal packing and polymorphism affect the mechanical properties of this compound derivatives?
- Methodological Answer : Analyze polymorphic forms using X-ray crystallography and nanoindentation. Studies on 6-chloro-2,4-dinitroaniline revealed three polymorphs (Forms I-III) with distinct mechanical behaviors: Form I (shearing) vs. Form II (bending). Correlate slip planes or hydrogen-bonding networks with tabletability for pharmaceutical or material science applications .
Q. What are the environmental degradation pathways of this compound under UV/visible light?
- Methodological Answer : Investigate photodegradation using TiO₂-supported catalysts. Research on 2,4-dinitroaniline degradation showed ~90% efficiency under UV light with TiO₂/clinoptilolite nanocomposites. Monitor intermediates via LC-MS and assess mineralization rates using TOC analysis .
Q. How can computational modeling predict substituent effects on the electronic structure of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals. Studies on nitroanilines demonstrate that electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, influencing reactivity in electrophilic substitution or redox reactions .
Q. What derivatization strategies enable trace detection of this compound in environmental samples?
- Methodological Answer : Use hydrazine-based derivatization (e.g., MDNPH) followed by GC-ECD or HPLC-fluorescence. MDNPH reacts with carbonyl compounds and nitro groups, forming hydrazones detectable at ppb levels. Validate with spiked recovery experiments and matrix-matched calibration .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for N-alkyl-2,4-dinitroanilines: How to reconcile them?
- Resolution : Variability arises from catalyst selection and reaction scale. For instance, TMBAC outperforms PEG4000 in batch reactions due to better phase-transfer efficiency . Reproduce conditions with strict control of NH₃ concentration and mixing efficiency to validate claims.
Q. Conflicting NMR assignments for nitro-substituted carbons in dinitroaniline derivatives: How to resolve?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
